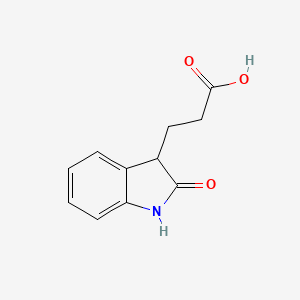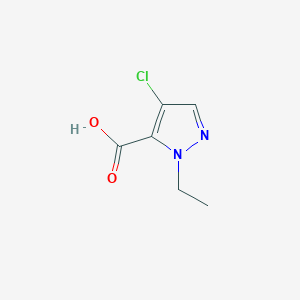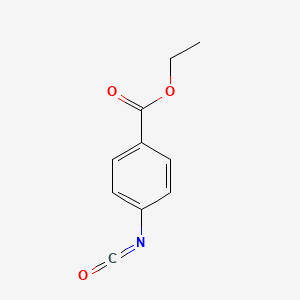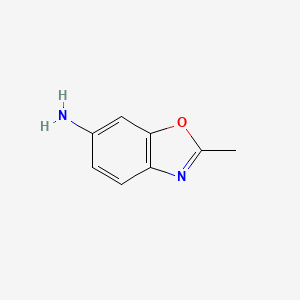
(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (4MCHPMA) is a cyclic secondary amine that is used in a variety of scientific research applications. It is a versatile compound that can be used in both organic and inorganic synthesis, as well as in biochemical and physiological studies. 4MCHPMA has several advantages and limitations when used in laboratory experiments, and its mechanism of action is well-understood.
Applications De Recherche Scientifique
Novel Cobalt(II) Complexes
The compound (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (referred to as LA) has been utilized in synthesizing novel cobalt(II) complexes. These complexes have shown promise in catalyzing the polymerization of methyl methacrylate to produce poly(methyl methacrylate). The study highlighted the influence of ligand architecture on catalytic activity, noting that increased steric bulk around the metal center resulted in decreased catalytic activity (Ahn et al., 2016).
Antioxidant and Enzymatic Inhibition
γ-Pyridinyl Amine Derivatives
Research involving diverse γ-pyridinyl amine derivatives, including cyclic analogs, has demonstrated significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. This research underscores the potential of these compounds in the design and development of new pyridine-based molecules with dual functionalities, especially for antioxidant and acetylcholinesterase inhibitory activities (Vargas Méndez & Kouznetsov, 2015).
Synthesis and Applications in Chemistry
Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives
These derivatives have been successfully synthesized under solvent-free conditions using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts. This synthesis methodology offers a useful approach for creating N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives with good to high yields (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Modeling and Design
Diiron(III) Complexes as Methane Monooxygenases Models
Diiron(III) complexes containing the (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine and its analogs have been studied as functional models for methane monooxygenases. These complexes were observed to catalyze the selective hydroxylation of alkanes, showing the potential for practical applications in chemical transformations and the pharmaceutical industry (Sankaralingam & Palaniandavar, 2014).
Catalysis and Polymerization
Copolymerization of Cyclohexene Oxide/Carbon Dioxide
The compound has been involved in the catalysis of the copolymerization of cyclohexene oxide and carbon dioxide. This study demonstrated the use of chromium(III) amino-bis(phenolato) complexes in the polymerization process, highlighting the structural and catalytic versatility of these complexes (Devaine-Pressing et al., 2015).
Propriétés
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDUPDEYUFILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256855 |
Source


|
| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine | |
CAS RN |
626216-69-1 |
Source


|
| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


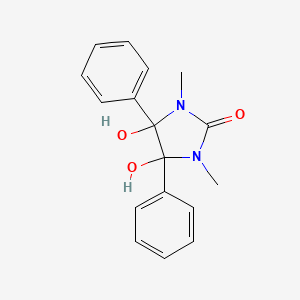
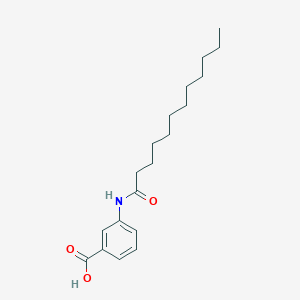

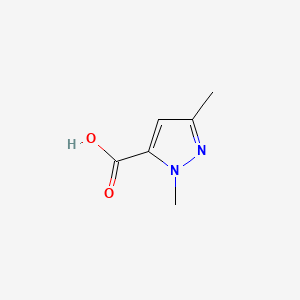
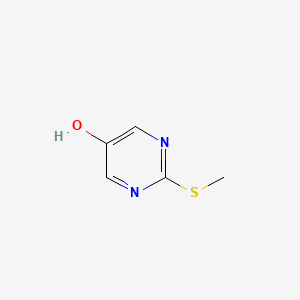

![3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B1349096.png)
